

Technical Support Center: CHM-1-P-Na Stability & Handling

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Compound of Interest

Compound Name: CHM-1-P-Na

CAS No.: 1207854-61-2

Cat. No.: B606655

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Status: Active | Topic: Physiological Stability (pH 7.4) | Role: Senior Application Scientist

Executive Summary

CHM-1-P-Na is a water-soluble phosphate prodrug designed to overcome the extreme lipophilicity of its parent compound, CHM-1.

- **Chemical Stability:** High at physiological pH (7.4) in sterile, enzyme-free buffers (e.g., PBS).
- **Biological Stability:** Low. It is designed to undergo rapid hydrolysis in the presence of phosphatases (e.g., Alkaline Phosphatase in serum or plasma).
- **Critical Risk:** Spontaneous precipitation of the parent drug (CHM-1) if the prodrug is exposed to serum-containing media before dilution to nanomolar concentrations.

Part 1: Troubleshooting & FAQs

Q1: Is CHM-1-P-Na stable in PBS (pH 7.4) for long-term storage?

Technical Answer: Chemically, yes; Biologically, no. In a sterile, enzyme-free phosphate-buffered saline (PBS) at pH 7.4, the phosphate ester bond is chemically stable at room temperature for short durations (24-48 hours) and at 4°C for weeks. The disodium salt form prevents acid-catalyzed hydrolysis.

However, "physiological conditions" often imply the presence of biological fluids. If your buffer contains even trace amounts of Fetal Bovine Serum (FBS) or cell lysate, the Alkaline Phosphatase (ALP) present will cleave the phosphate group.

- Result: Rapid conversion to the parent CHM-1.
- Consequence: Since CHM-1 has poor solubility (~3.9 µg/mL), it may precipitate out of solution if the concentration exceeds this limit, leading to inconsistent dosing data.

Q2: I observed a white precipitate when adding CHM-1-P-Na to my cell culture media. What happened?

Diagnosis: This is the "Solubility Crash" phenomenon. You likely prepared a high-concentration stock (e.g., 10 mM) of the prodrug and added it directly to media containing serum (FBS).

- Mechanism: Serum phosphatases (ALP) instantly hydrolyzed the prodrug at the interface of the droplet.
- Outcome: The local concentration of the liberated parent CHM-1 exceeded its solubility limit (approx. 10 µM in aqueous media), causing immediate precipitation.

Solution:

- Step 1: Dissolve **CHM-1-P-Na** in sterile water or PBS to create your master stock.
- Step 2: Perform serial dilutions in serum-free media or PBS first.
- Step 3: Add these diluted aliquots to the final cell culture wells. This ensures the concentration of the liberated parent drug remains below the precipitation threshold.

Q3: How do I distinguish between the Prodrug and the Parent drug in HPLC?

Guidance: Because of the polarity difference, they have distinct retention times on Reverse-Phase HPLC (RP-HPLC).

- **CHM-1-P-Na** (Prodrug): Highly polar. Elutes early (short retention time).

- CHM-1 (Parent): Highly lipophilic. Elutes late (long retention time).
- Detection: Both retain the quinolone chromophore; UV detection at 254 nm or 310 nm is effective for both.

Part 2: Data & Mechanisms[1]

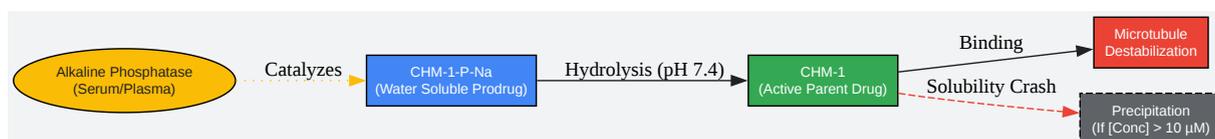
Comparative Physicochemical Profile

The following table highlights why the prodrug strategy is essential and where the stability risks lie.

Feature	CHM-1-P-Na (Prodrug)	CHM-1 (Parent Drug)
Solubility (Aqueous)	High (> 9 mg/mL)	Very Low (~3.9 µg/mL)
Primary State	Disodium Salt (Ionic)	Neutral / Lipophilic
Stability (pH 7.4, No Enzyme)	Stable (> 95% recovery after 24h)	Stable
Stability (pH 7.4 + Serum)	Unstable (t1/2 < 30 min)	Stable (Active Form)
Cell Membrane Permeability	Low (Charged)	High (Passive Diffusion)
Mechanism of Action	Inactive until hydrolyzed	Microtubule Destabilizer

Mechanism of Activation (The "Prodrug Trap")

The diagram below illustrates the intended activation pathway versus the precipitation error pathway.



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Figure 1: The activation pathway of **CHM-1-P-Na**. Note that rapid hydrolysis at high concentrations leads to precipitation (grey node), rendering the drug biologically unavailable.

Part 3: Validated Experimental Protocols

Protocol A: Enzymatic Conversion Assay (Quality Control)

Use this protocol to verify that your batch of **CHM-1-P-Na** is biologically active (i.e., can be released by enzymes).

Reagents:

- Buffer: Tris-HCl (50 mM, pH 7.4) containing 2 mM MgCl₂.
- Enzyme: Alkaline Phosphatase (ALP), bovine kidney or intestinal (approx. 1 unit/mL final).
- Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

- Preparation: Prepare a 100 μM stock of **CHM-1-P-Na** in the Tris Buffer.
- Initiation: Add ALP enzyme to the solution at 37°C.
- Sampling:
 - Take a 50 μL aliquot at T=0, 5, 15, 30, and 60 minutes.
 - Immediately mix with 150 μL Stop Solution (ACN precipitates the enzyme and stops the reaction).
- Analysis: Centrifuge (10,000 x g, 5 min) to remove protein. Inject supernatant into HPLC.
- Success Criteria: You should observe the disappearance of the early-eluting Prodrug peak and the stoichiometric appearance of the late-eluting Parent peak over time.

Protocol B: Safe Solubilization for Animal Studies (IV Injection)

Objective: Administer **CHM-1-P-Na** intravenously without causing embolism via precipitation.

- Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4). Avoid buffers with calcium (can precipitate phosphates).
- Dissolution: Dissolve **CHM-1-P-Na** powder directly into the vehicle. Vortex until clear.
 - Note: Do not use DMSO if not necessary; the salt is highly water-soluble.
- Filtration: Filter sterilize using a 0.22 µm PES membrane.
- Timing: Prepare fresh immediately before injection. Do not store the solution at room temperature for >4 hours to prevent any spontaneous hydrolysis or contamination-induced degradation.

References

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Sources

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